

Application Note: Jacareubin Extraction from Calophyllum brasiliense

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Compound of Interest		
Compound Name:	Jacareubin	
Cat. No.:	B1672725	Get Quote

Introduction

Calophyllum brasiliense, a tropical tree native to the Americas, is a rich source of various bioactive secondary metabolites, including xanthones, coumarins, and triterpenes.[1] Among these, the xanthone **jacareubin** has garnered significant scientific interest due to its diverse pharmacological properties. **Jacareubin** is primarily isolated from the heartwood of C. brasiliense and has demonstrated notable antibacterial, gastroprotective, and antioxidant activities.[2][3][4] Furthermore, its cytotoxic effects on proliferating cells have positioned it as a compound of interest for potential anti-cancer applications.[2][5] This document provides a detailed protocol for the extraction, fractionation, and purification of **jacareubin** from C. brasiliense heartwood, intended for researchers in natural product chemistry, pharmacology, and drug development.

Materials and Methods Plant Material Collection and Preparation

The primary source of **jacareubin** is the heartwood of Calophyllum brasiliense.[4][5]

- Collection: Collect heartwood from mature C. brasiliense trees.
- Preparation: Air-dry the heartwood shavings or chips in a well-ventilated area, protected from direct sunlight, until a constant weight is achieved.



• Grinding: Pulverize the dried heartwood into a coarse powder using a mechanical grinder. This increases the surface area for efficient solvent extraction.

Extraction of Crude Extract

This protocol describes a conventional solvent extraction method, which is widely used for obtaining crude extracts from plant materials.

- Maceration/Soxhlet Extraction:
 - Place the powdered heartwood (e.g., 500 g) into a large vessel for maceration or a cellulose thimble for Soxhlet extraction.
 - Add a suitable solvent, such as methanol or n-hexane, at a 1:10 solid-to-solvent ratio (w/v).[6][7] Methanol is effective for extracting a broad range of polar and semi-polar compounds.
 - For maceration, allow the mixture to stand for 72 hours at room temperature with occasional agitation. For Soxhlet extraction, run the apparatus for approximately 48-72 hours.
 - After extraction, filter the mixture through fine filter paper to separate the plant residue from the liquid extract.
 - Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature of 40-50°C to yield the crude extract.

Fractionation and Purification of Jacareubin

The crude extract contains a complex mixture of compounds. Chromatographic techniques are essential for isolating pure **jacareubin**.

- Solvent-Solvent Partitioning (Optional):
 - Dissolve the crude methanolic extract in a methanol-water solution (e.g., 9:1 v/v).
 - Perform liquid-liquid partitioning with a non-polar solvent like n-hexane to remove lipids and other non-polar constituents.



- Subsequently, partition the aqueous-methanolic phase against a solvent of intermediate polarity, such as chloroform or ethyl acetate, to isolate the xanthone-rich fraction.
- Column Chromatography:
 - Prepare a chromatography column with silica gel 60 as the stationary phase, using a suitable non-polar solvent (e.g., n-hexane) as the slurry.[5][8]
 - Adsorb the dried, fractionated extract onto a small amount of silica gel and load it onto the top of the prepared column.
 - Elute the column with a solvent gradient of increasing polarity. A common gradient system starts with 100% n-hexane and gradually increases the proportion of ethyl acetate, followed by methanol.
 - Collect fractions of the eluate (e.g., 20 mL each) and monitor their composition using Thin Layer Chromatography (TLC).
 - Combine fractions that show a prominent spot corresponding to a jacareubin standard under UV light.
 - Recrystallize the combined fractions using a suitable solvent system (e.g., methanol/chloroform) to obtain pure jacareubin crystals.
- Structural Confirmation: The identity and purity of the isolated jacareubin should be confirmed using spectroscopic methods, such as Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[5][9]

Data Summary

The following tables summarize key data regarding the chemical composition of C. brasiliense and the biological activity of **jacareubin**.

Table 1: Major Bioactive Compounds Isolated from Calophyllum brasiliense



Compound Class	Examples	Plant Part Source	Reference(s)
Xanthones	Jacareubin, 1,5- Dihydroxyxanthone	Heartwood, Bark	[4][10][11]
Coumarins	Mammea A/BA, Soulamarin, Calophyllolide	Leaves, Stem Bark, Seeds	[9][10]
Triterpenes	Friedelin, Brasiliensic Acid	Leaves, Stems	[11][12]
Flavonoids	Amentoflavone, Epicatechin	Leaves	[11][13]

| Phenolic Acids | Gallic Acid, Protocatechuic Acid | Leaves |[11] |

Table 2: Reported Cytotoxic Activity of Jacareubin

Cell Type	Assay	Metric	Value	Reference(s)
PHA- stimulated Human PBMCs	MTT	IC50 (72h)	85.9 μM	[2][5]
Resting (G ₀ phase) Human PBMCs	Trypan Blue	IC50	315.6 μΜ	[2][5]
PHA-stimulated Human PBMCs	SCGE Assay	Genotoxicity	From 5 μM	[2]

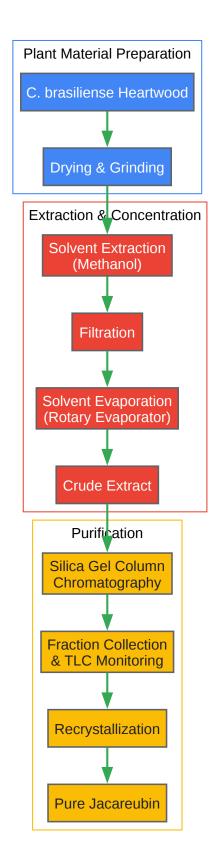
| PHA-stimulated Human PBMCs | Cell Cycle Analysis | G₀/G₁ Arrest | From 5 μM |[2][5] |

PBMCs: Peripheral Blood Mononuclear Cells; PHA: Phytohemagglutinin; MTT: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; IC₅₀: Half-maximal inhibitory concentration; SCGE: Single-Cell Gel Electrophoresis.

Visualized Workflows and Pathways



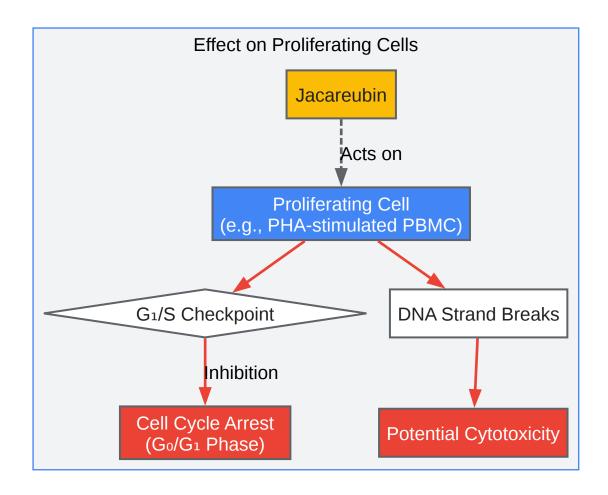
The following diagrams illustrate the experimental workflow for **jacareubin** extraction and its known cellular effects.





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Caption: Experimental workflow for the extraction and purification of **jacareubin**.



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Caption: Conceptual diagram of **jacareubin**'s cytostatic and genotoxic effects.

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